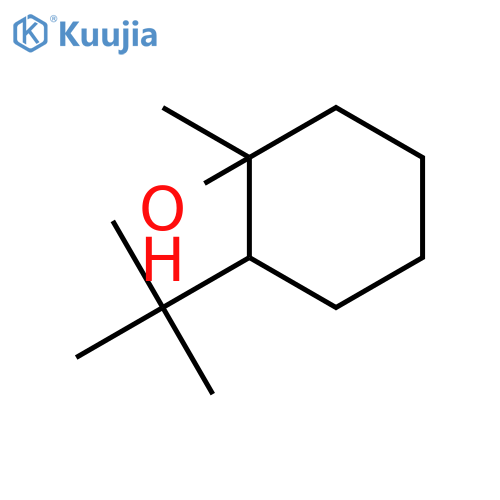

Cas no 72183-73-4 (2-tert-butyl-1-methylcyclohexan-1-ol)

2-tert-butyl-1-methylcyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- CYCLOHEXANOL, 2-(1,1-DIMETHYLETHYL)-1-METHYL-

- 2-(Tert-butyl)-1-methylcyclohexan-1-ol

- 2-tert-butyl-1-methylcyclohexan-1-ol

- EN300-1635888

- CS-0353217

- 72183-73-4

- SCHEMBL6444791

-

- インチ: InChI=1S/C11H22O/c1-10(2,3)9-7-5-6-8-11(9,4)12/h9,12H,5-8H2,1-4H3

- InChIKey: KBIPDYYQSKEUOC-UHFFFAOYSA-N

計算された属性

- 精确分子量: 170.167065321Da

- 同位素质量: 170.167065321Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 1

- 重原子数量: 12

- 回転可能化学結合数: 1

- 複雑さ: 157

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- XLogP3: 3.2

2-tert-butyl-1-methylcyclohexan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1635888-0.25g |

2-tert-butyl-1-methylcyclohexan-1-ol |

72183-73-4 | 0.25g |

$840.0 | 2023-06-04 | ||

| Enamine | EN300-1635888-10.0g |

2-tert-butyl-1-methylcyclohexan-1-ol |

72183-73-4 | 10g |

$3929.0 | 2023-06-04 | ||

| Enamine | EN300-1635888-0.5g |

2-tert-butyl-1-methylcyclohexan-1-ol |

72183-73-4 | 0.5g |

$877.0 | 2023-06-04 | ||

| Enamine | EN300-1635888-5000mg |

2-tert-butyl-1-methylcyclohexan-1-ol |

72183-73-4 | 5000mg |

$1199.0 | 2023-09-22 | ||

| Enamine | EN300-1635888-1000mg |

2-tert-butyl-1-methylcyclohexan-1-ol |

72183-73-4 | 1000mg |

$414.0 | 2023-09-22 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1423887-100mg |

2-(Tert-butyl)-1-methylcyclohexan-1-ol |

72183-73-4 | 95% | 100mg |

¥17366.00 | 2024-05-02 | |

| Enamine | EN300-1635888-5.0g |

2-tert-butyl-1-methylcyclohexan-1-ol |

72183-73-4 | 5g |

$2650.0 | 2023-06-04 | ||

| Enamine | EN300-1635888-0.05g |

2-tert-butyl-1-methylcyclohexan-1-ol |

72183-73-4 | 0.05g |

$768.0 | 2023-06-04 | ||

| Enamine | EN300-1635888-0.1g |

2-tert-butyl-1-methylcyclohexan-1-ol |

72183-73-4 | 0.1g |

$804.0 | 2023-06-04 | ||

| Enamine | EN300-1635888-50mg |

2-tert-butyl-1-methylcyclohexan-1-ol |

72183-73-4 | 50mg |

$348.0 | 2023-09-22 |

2-tert-butyl-1-methylcyclohexan-1-ol 関連文献

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

2-tert-butyl-1-methylcyclohexan-1-olに関する追加情報

2-Tert-butyl-1-methylcyclohexan-1-ol: A Comprehensive Overview

The compound with CAS No. 72183-73-4, commonly referred to as 2-tert-butyl-1-methylcyclohexan-1-ol, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a cyclohexane ring with a tertiary butyl group and a methyl group at specific positions. The presence of the hydroxyl (-OH) group at the 1-position further enhances its chemical reactivity and functional versatility. Recent studies have highlighted its potential applications in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals.

2-Tert-butyl-1-methylcyclohexan-1-ol exhibits interesting physical and chemical properties that make it a valuable compound for synthetic purposes. Its molecular weight is approximately 206.34 g/mol, and it exists as a white crystalline solid under standard conditions. The compound is sparingly soluble in water but shows good solubility in organic solvents such as dichloromethane, diethyl ether, and acetone. These properties are crucial for its use in various chemical reactions, including nucleophilic substitutions, oxidations, and reductions.

Recent advancements in synthetic methodologies have led to more efficient ways of producing 2-tert-butyl-1-methylcyclohexan-1-ol. One such method involves the catalytic hydrogenation of the corresponding ketone derivative. This approach not only improves yield but also reduces the environmental footprint of the synthesis process. Additionally, researchers have explored the use of transition metal catalysts to facilitate selective transformations of this compound into more complex structures.

The chemical stability of 2-Tert-butyl-1-methylcyclohexan-1-ol has been extensively studied under various conditions. It is relatively stable under normal storage conditions but can undergo oxidation under specific circumstances, leading to the formation of dihydroxy derivatives. These derivatives have shown promise in pharmacological studies, particularly in anti-inflammatory and antioxidant assays.

In terms of applications, 2-Tert-butyl-1-methylcyclohexan-1-ol has found utility as an intermediate in the synthesis of bioactive compounds. For instance, it serves as a key building block in the preparation of certain pharmaceutical agents targeting inflammatory diseases. Its ability to act as a chiral auxiliary has also made it valuable in asymmetric synthesis strategies.

Recent research has also explored the use of 2-Tert-butyl-1-methylcyclohexan-1-ol in the development of novel materials with tailored properties. By incorporating this compound into polymer systems, scientists have achieved enhanced mechanical strength and thermal stability. Such materials hold potential for applications in aerospace and automotive industries.

The safety profile of 2-Tert-butyl-1-methylcyclohexan-1-ol has been evaluated according to current regulatory standards. It is classified as non-toxic under normal handling conditions but should be stored away from strong oxidizing agents to prevent unintended reactions.

In conclusion, 2-Tert-butyl-1-methylcyclohexan-1 ol is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity continue to attract attention from researchers worldwide, driving innovation in both academic and industrial settings.

72183-73-4 (2-tert-butyl-1-methylcyclohexan-1-ol) Related Products

- 1232365-41-1(ethyl 1-(tert-butoxycarbonylamino)-3,3-difluoro-cyclobutanecarboxylate)

- 922473-69-6(N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide)

- 1903167-09-8(N'-(2,5-difluorophenyl)-N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylethanediamide)

- 859661-46-4((2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)

- 862830-96-4(2-(1,2-dimethyl-1H-indol-3-yl)-N-3-(morpholin-4-yl)propyl-2-oxoacetamide)

- 1427380-71-9(1-6-(aminomethyl)-2-methylpyridin-3-ylethan-1-ol dihydrochloride)

- 2097950-73-5(1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)

- 1308368-09-3(1-(3-chlorobenzoyl)piperidine-3-sulfonamide)

- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)

- 450336-72-8(N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide)